molecular formula C7H4BrClF3NO B1413524 3-Bromo-5-chloro-2-(trifluoromethoxy)aniline CAS No. 1807221-21-1

3-Bromo-5-chloro-2-(trifluoromethoxy)aniline

Cat. No.: B1413524
CAS No.: 1807221-21-1
M. Wt: 290.46 g/mol
InChI Key: CVFWMAISKIVSSO-UHFFFAOYSA-N
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Description

3-Bromo-5-chloro-2-(trifluoromethoxy)aniline: is an organic compound with the molecular formula C7H4BrClF3NO. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, chlorine, and trifluoromethoxy groups. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-chloro-2-(trifluoromethoxy)aniline typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound followed by reduction reactions. For example, starting with a suitable aniline derivative, nitration can introduce nitro groups, which are then reduced to amines. Subsequent halogenation steps introduce bromine and chlorine atoms at specific positions on the benzene ring. The trifluoromethoxy group can be introduced using specific reagents under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The processes are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-chloro-2-(trifluoromethoxy)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.

    Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a catalyst.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce biaryl compounds, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

Chemistry: In chemistry, 3-Bromo-5-chloro-2-(trifluoromethoxy)aniline is used as a building block for the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals due to its unique reactivity and functional groups .

Biology and Medicine: The compound is used in medicinal chemistry for the development of new drugs. Its trifluoromethoxy group is known to enhance the biological activity and metabolic stability of drug candidates. It is also used in the synthesis of inhibitors for various biological targets .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for applications requiring high stability and reactivity.

Mechanism of Action

The mechanism of action of 3-Bromo-5-chloro-2-(trifluoromethoxy)aniline depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The trifluoromethoxy group can enhance the compound’s ability to interact with biological molecules, increasing its potency and selectivity .

Comparison with Similar Compounds

Uniqueness: 3-Bromo-5-chloro-2-(trifluoromethoxy)aniline is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to participate in specific chemical reactions, making it valuable in various scientific and industrial applications.

Properties

IUPAC Name

3-bromo-5-chloro-2-(trifluoromethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClF3NO/c8-4-1-3(9)2-5(13)6(4)14-7(10,11)12/h1-2H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVFWMAISKIVSSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)OC(F)(F)F)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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